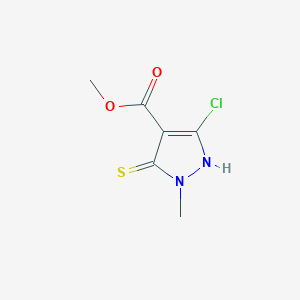
CID 102602623
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 102602623” is a chemical substance that has garnered interest in various scientific fields
Méthodes De Préparation
The preparation of CID 102602623 involves specific synthetic routes and reaction conditions. One of the methods includes the use of indentation lithography to create nano-patterned structures . This technique allows for the precise formation of nanopatterns, which are essential for the compound’s application in sensitive hydrogen sensors. The industrial production methods for this compound are designed to ensure high purity and yield, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
CID 102602623 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bis(2-methoxyethyl)aminosulfur trifluoride, which is known for its versatility in fluorination reactions . This reagent facilitates the conversion of alcohols, aldehydes, and carboxylic acids into their corresponding fluorinated derivatives. The major products formed from these reactions are fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
CID 102602623 has a wide range of scientific research applications. In chemistry, it is used as a reagent for fluorination reactions, enhancing the synthetic accessibility of complex fluorinated compounds. In biology, it plays a role in the development of sensitive hydrogen sensors, which are crucial for detecting hydrogen levels in various environments . In medicine, the compound’s derivatives are explored for their potential therapeutic effects. In industry, it is utilized in the production of high-purity materials and advanced sensors.
Mécanisme D'action
The mechanism of action of CID 102602623 involves its interaction with specific molecular targets and pathways. For instance, in the context of hydrogen sensors, the compound’s nano-patterned structures enhance the sensitivity and accuracy of hydrogen detection . The molecular targets include hydrogen molecules, which bind to the sensor’s surface, leading to measurable changes in electrical properties.
Comparaison Avec Des Composés Similaires
CID 102602623 can be compared with other similar compounds, such as bis(2-methoxyethyl)aminosulfur trifluoride and its derivatives . These compounds share similar fluorination capabilities but differ in their thermal stability and effectiveness. This compound stands out due to its enhanced stability and versatility in various chemical transformations. Other similar compounds include different forms of 1,2-dichloroethene, which are used in similar applications but have distinct structural properties .
Propriétés
Formule moléculaire |
C12H15O2 |
|---|---|
Poids moléculaire |
191.25 g/mol |
InChI |
InChI=1S/C12H15O2/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14/h4-8H,1-3H3,(H,13,14) |
Clé InChI |
CGLCCKMTQUABRG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)[CH]C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


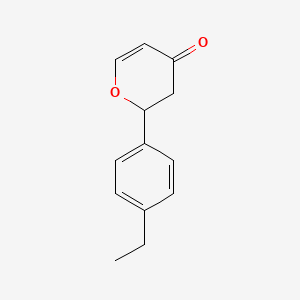

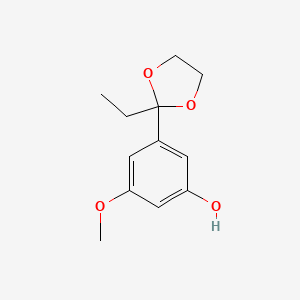
![Dibenzo[b,d]furan-3-sulfonic acid](/img/structure/B13808079.png)
![2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13808088.png)

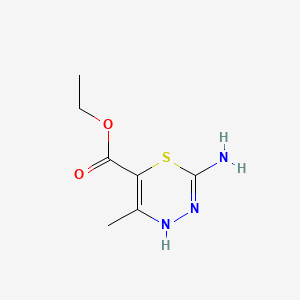

![4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide]](/img/structure/B13808113.png)

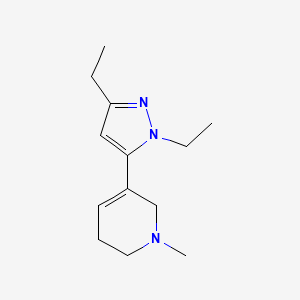
![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)

